![molecular formula C16H24N2O4S B5776789 5-(1-azepanylcarbonyl)-2-methoxy-N,N-dimethylbenzenesulfonamide](/img/structure/B5776789.png)
5-(1-azepanylcarbonyl)-2-methoxy-N,N-dimethylbenzenesulfonamide
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Overview
Description
Sulfonamides, including structures similar to 5-(1-azepanylcarbonyl)-2-methoxy-N,N-dimethylbenzenesulfonamide, have been extensively studied due to their broad range of biological activities and applications in medicinal chemistry. They are known for their role in enzyme inhibition, which makes them valuable in the development of therapeutic agents for diseases such as Alzheimer's (Abbasi et al., 2018).
Synthesis Analysis
The synthesis of sulfonamides typically involves the reaction of sulfonyl chlorides with amines in the presence of a base. A specific example involves the synthesis of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides, where the parent molecule is reacted with various alkyl/aralkyl halides to produce a series of new compounds (Abbasi et al., 2018).
Molecular Structure Analysis
The molecular structure of sulfonamides can be characterized using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, alongside elemental analysis. These methods provide insights into the arrangement of atoms within the molecule and can be used to confirm the identity of synthesized compounds (Abbasi et al., 2018).
Chemical Reactions and Properties
Sulfonamides can participate in various chemical reactions due to their functional groups. For instance, they can act as ligands in coordination chemistry or undergo further functionalization through reactions at the sulfonamide nitrogen or the aryl ring. Their reactivity plays a crucial role in their biological activities and the design of pharmacologically active compounds.
Physical Properties Analysis
The physical properties of sulfonamides, such as solubility, melting point, and crystal structure, can significantly influence their pharmacokinetic profiles and drug-likeness. Studies involving X-ray crystallography have provided valuable data on the crystal structures of sulfonamides, which in turn affects their reactivity and interaction with biological targets (Al-Hourani et al., 2015).
Chemical Properties Analysis
The chemical properties of sulfonamides, such as acidity and basicity of the sulfonamide nitrogen, hydrogen bonding capability, and electronic properties, dictate their interaction with biological molecules. Computational studies, including molecular docking and quantum chemical calculations, can provide insights into these properties and predict the biological activities of sulfonamides (Abbasi et al., 2018).
properties
IUPAC Name |
5-(azepane-1-carbonyl)-2-methoxy-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-17(2)23(20,21)15-12-13(8-9-14(15)22-3)16(19)18-10-6-4-5-7-11-18/h8-9,12H,4-7,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMNWOZSXNMGSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)N2CCCCCC2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(azepan-1-ylcarbonyl)-2-methoxy-N,N-dimethylbenzenesulfonamide |
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